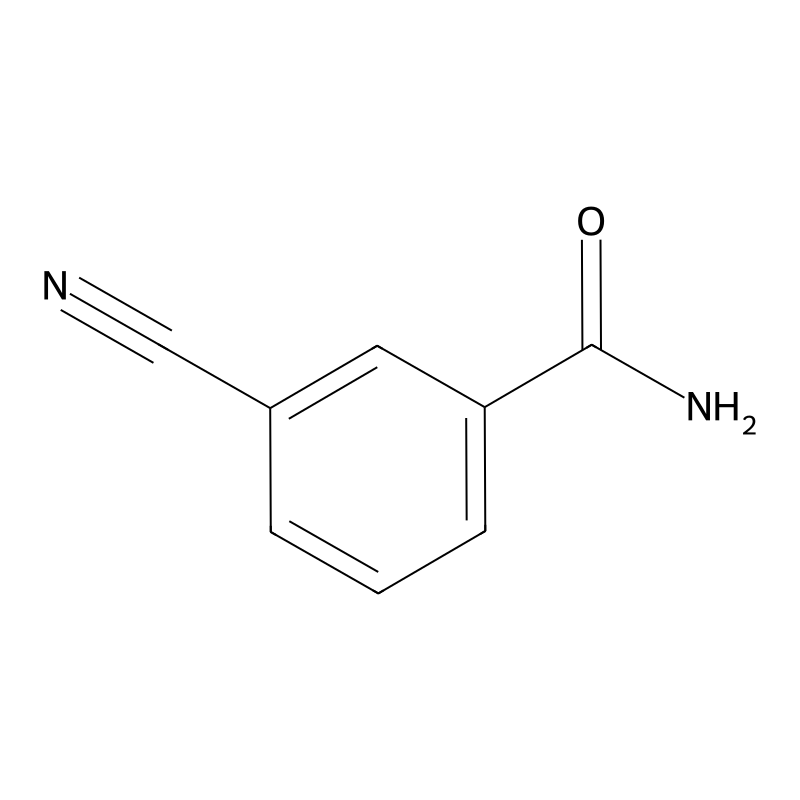3-Cyanobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Cyanobenzamide is an organic compound belonging to the class of aromatic amides. It is a white crystalline solid with the chemical formula C₈H₆N₂O [].
The origin of 3-cyanobenzamide is primarily through synthetic means in laboratories. Due to its lack of naturally occurring sources, its significance lies in its potential applications within scientific research, particularly in proteomics [].
Molecular Structure Analysis
The key feature of 3-cyanobenzamide's structure is the presence of both an amide group (C=O-NH₂) and a cyano group (C≡N) bonded to a benzene ring (C₆H₆). The amide group is attached at the third position (meta position) of the benzene ring []. This structure suggests potential for hydrogen bonding due to the presence of the amide NH and the carbonyl oxygen (C=O). Additionally, the cyano group can participate in various types of chemical reactions due to its electron-withdrawing nature [].
Chemical Reactions Analysis
Synthesis of 3-cyanobenzamide can be achieved through various methods. One common approach involves the reaction of 3-cyanobenzoyl chloride with ammonia (NH₃) [].
C₆H₄(CN)COCl + NH₃ -> C₆H₄(CN)CONH₂ + HClPharmaceutical Research:
- Intermediate in drug synthesis: 3-Cyanobenzamide acts as a crucial intermediate in the synthesis of various pharmaceutical drugs, including anticonvulsants, anti-inflammatory medications, and some potential cancer treatments. Source: Procurenet Limited:
- Building block for complex molecules: Its chemical structure makes it a valuable building block for synthesizing more complex organic molecules, which can be further explored for potential therapeutic applications. Source: Santa Cruz Biotechnology:
Chemical Synthesis:
- Reagent in organic reactions: 3-Cyanobenzamide serves as a reagent in various organic reactions, allowing researchers to modify and functionalize other molecules. This versatility makes it a valuable tool in exploring new chemical transformations and developing novel materials. Source: GlpBio:
Material Science:
- Developing new materials: Researchers are exploring the potential of 3-Cyanobenzamide in the development of new materials with specific properties. This includes applications in areas like organic electronics, optoelectronics, and sensor development. Source: Procurenet Limited:
Other Research Applications:
- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
- Hydrolysis: Under acidic or basic conditions, 3-cyanobenzamide can hydrolyze to form 3-cyanobenzoic acid and ammonia.
- Reduction Reactions: The cyano group can be reduced to an amine, yielding 3-aminobenzamide.
These reactions make 3-cyanobenzamide a versatile intermediate in organic synthesis .
Research indicates that 3-cyanobenzamide exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, with mechanisms involving the inhibition of specific enzymes related to tumor growth. Additionally, it has shown antimicrobial properties against certain bacterial strains. The compound's ability to modify biological pathways makes it a subject of interest in medicinal chemistry .
Several methods exist for synthesizing 3-cyanobenzamide, including:
- From 1,3-Dicyanobenzene: This method involves the conversion of 1,3-dicyanobenzene through hydrolysis or other chemical transformations.
- Direct Reaction with Amides: Reacting benzoyl chloride with sodium cyanide can yield 3-cyanobenzamide.
- Using Metal Catalysts: Transition metal-catalyzed reactions can facilitate the formation of 3-cyanobenzamide from simpler starting materials.
These synthesis routes highlight the compound's accessibility for laboratory and industrial applications .
3-Cyanobenzamide finds applications in various fields:
- Pharmaceuticals: Used as a precursor in the synthesis of anti-cancer drugs and other therapeutic agents.
- Agriculture: Serves as a building block for agrochemicals aimed at pest control.
- Chemical Research: Acts as a reagent in organic synthesis, enabling functionalization of other compounds .
Studies on the interactions of 3-cyanobenzamide with biological systems have revealed its potential to bind to specific proteins involved in cellular signaling pathways. This binding can modulate enzyme activity, influencing processes such as cell proliferation and apoptosis. Interaction studies are crucial for understanding the compound's pharmacological effects and optimizing its use in therapeutic applications .
Several compounds share structural similarities with 3-cyanobenzamide, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Cyanobenzamide | Cyano group at position 2 on benzene | Different biological activity profile |
| 4-Cyanobenzamide | Cyano group at position 4 on benzene | Potentially different reactivity |
| Benzamide | Amide group without cyano substitution | Lacks the cyano group's unique properties |
The uniqueness of 3-cyanobenzamide lies in its specific position of substitution on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds .






